4-Methylpyridine-2,3-dicarboxylic acid

Catalog No.
S3681276
CAS No.
517-40-8
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpyridine-2,3-dicarboxylic acid

CAS Number

517-40-8

Product Name

4-Methylpyridine-2,3-dicarboxylic acid

IUPAC Name

4-methylpyridine-2,3-dicarboxylic acid

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c1-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

LKXREDOIMHQPQO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)C(=O)O)C(=O)O

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)O)C(=O)O
  • Pyridine Ring

    The presence of a pyridine ring, a six-membered aromatic ring with a nitrogen atom, indicates potential applications in medicinal chemistry. Pyridine is a core structure found in many biologically active molecules.

  • Dicarboxylic Acid Functionality

    The presence of two carboxylic acid groups (COOH) suggests possible use as a chelating agent. Chelating agents can bind to metal ions, which is useful in various fields like catalysis and separation science [].

4-Methylpyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C₈H₇N O₄. It is classified as a pyridine derivative, characterized by the presence of two carboxylic acid groups (-COOH) at the 2 and 3 positions of the pyridine ring, along with a methyl group (-CH₃) at the 4 position. This compound is notable for its role in various

Typical of carboxylic acids and heterocyclic compounds. Key reactions include:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 4-methylpyridine.
  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
  • Amidation: Can react with amines to form amides, which are important in pharmaceutical applications.

These reactions make 4-methylpyridine-2,3-dicarboxylic acid a versatile intermediate in organic synthesis.

The biological activity of 4-methylpyridine-2,3-dicarboxylic acid has been explored in various studies. It is known to exhibit:

  • Neuroprotective properties: Similar to other pyridine derivatives, it may influence neurotransmitter systems and has potential implications in neurodegenerative diseases.
  • Antimicrobial activity: Some derivatives of pyridine-2,3-dicarboxylic acids have shown effectiveness against certain bacterial strains.

These biological activities highlight its potential as a lead compound for drug development.

Several methods exist for synthesizing 4-methylpyridine-2,3-dicarboxylic acid:

  • Oxidation of Quinolines: A common method involves the oxidation of 8-substituted quinolines using hydrogen peroxide in the presence of a base. This process typically occurs at elevated temperatures and yields the desired dicarboxylic acid after subsequent acidification and purification steps .
  • Condensation Reactions: Another approach includes condensation reactions involving malic acid and other pyridine derivatives under acidic conditions .

These methods are crucial for producing high-purity samples for research and industrial applications.

4-Methylpyridine-2,3-dicarboxylic acid finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.
  • Agriculture: Potentially utilized in developing agrochemicals.
  • Material Science: Its derivatives may be explored for use in polymers or as additives due to their chemical properties.

Research on interaction studies involving 4-methylpyridine-2,3-dicarboxylic acid often focuses on its binding affinity with biological targets. Studies suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways or cellular responses. The detailed mechanisms of these interactions remain an area of active research.

4-Methylpyridine-2,3-dicarboxylic acid shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Pyridine-2,3-dicarboxylic acidC₇H₅N O₄Lacks methyl group at position 4
5-Methylpyridine-2,3-dicarboxylic acidC₈H₇N O₄Methyl group at position 5 instead of position 4
6-Methylpyridine-2,3-dicarboxylic acidC₈H₇N O₄Methyl group at position 6

Uniqueness

The uniqueness of 4-methylpyridine-2,3-dicarboxylic acid lies in its specific arrangement of functional groups which can influence its reactivity and biological activity compared to its analogs. The positioning of the methyl group at the 4-position contributes to its distinct chemical behavior and potential applications.

XLogP3

0.6

Dates

Last modified: 08-20-2023

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